Zidovudine

概要

説明

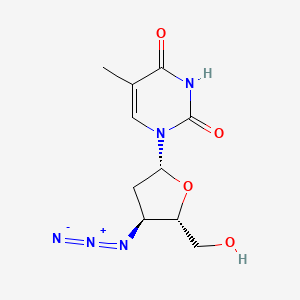

ジドブジンは、アジドチミジンとしても知られており、ヌクレオシドアナログ逆転写酵素阻害剤です。これは、ヒト免疫不全ウイルス(HIV)および後天性免疫不全症候群(AIDS)の予防と治療に使用された最初の抗レトロウイルス薬でした。 ジドブジンは、HIVがDNAを作るために使用する酵素である逆転写酵素を阻害することにより作用し、それによりウイルスの複製を減少させます .

準備方法

合成経路と反応条件

ジドブジンは、一連の化学反応を通じてチミジンから合成されます。 このプロセスには、以下の手順が含まれます :

チミジンメシル化: チミジンは、ピリジン中でメタンスルホニルクロリドで処理して、対応するメシレートを生成します。

アジ化: メシレートは、次にジメチルホルムアミド中でアジ化リチウムと反応させて、フラノシル環のC3位で反転した立体配置のジドブジンが生成されます。

脱保護: トリチル保護基は、80%酢酸中で加熱することにより除去され、ジドブジンが生成されます。

工業生産方法

ジドブジンの工業生産には、中間体を分離することなく、連続的な3段階の反応を含むワンポット合成法が用いられます。この方法は、シンプルさ、低コスト、および高収率(最大72%)により有利です。 このプロセスには、安価で入手しやすい原料の使用、廃棄物の最小限の発生、および副産物の容易な回収と処理が含まれます .

化学反応の分析

反応の種類

ジドブジンは、以下を含むさまざまな化学反応を起こします。

酸化: ジドブジンは、対応するアジド誘導体を生成するために酸化される可能性があります。

還元: 還元反応は、ジドブジンをデオキシ形に変換することができます。

置換: ジドブジンは求核置換反応を起こすことができ、そのアジド基は他の求核剤に置き換えられます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アジ化ナトリウムやアジ化リチウムなどの求核剤は、置換反応で一般的に使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまな薬理学的特性と用途を持つ、ジドブジンのさまざまなアジド誘導体とデオキシ形が含まれます。

科学研究への応用

ジドブジンは、以下を含む幅広い科学研究への応用があります。

化学: ヌクレオシドアナログとその化学的特性の研究におけるモデル化合物として使用されます。

生物学: ウイルス複製と抗ウイルス薬の開発に関する研究に使用されます。

医学: HIV/AIDSの治療と予防に広く使用されています。それはまた、治療効果を高めるために他の抗レトロウイルス剤と組み合わせて使用されます。

科学的研究の応用

Zidovudine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of nucleoside analogs and their chemical properties.

Biology: Employed in research on viral replication and the development of antiviral drugs.

Medicine: Widely used in the treatment and prevention of HIV/AIDS. It is also used in combination with other antiretroviral agents to enhance therapeutic efficacy.

Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications and in the development of new therapeutic agents

作用機序

ジドブジンは、HIVの複製に不可欠な酵素である逆転写酵素を阻害することにより、その効果を発揮します。細胞内に侵入すると、ジドブジンは活性なトリリン酸形にリン酸化されます。この活性形は、ウイルスDNAへの組み込みのために天然ヌクレオチドと競合します。 組み込まれると、3'ヒドロキシル基がないために鎖の終結を引き起こし、それによりウイルスDNAの合成を阻止し、ウイルスの複製を阻害します .

類似化合物の比較

ジドブジンは、スタブジン、ジダノシン、ザルシタビンなどの他のヌクレオシドアナログ逆転写酵素阻害剤と比較されます . これらの化合物はすべて逆転写酵素を阻害しますが、ジドブジンは、その早期発見とHIV治療における広範な使用により独特です。それは、ヒトDNAポリメラーゼと比較して、HIV逆転写酵素に対する親和性が高いため、ウイルスの複製を阻害する際に、より選択的で効果的です。 ジドブジン抵抗は発生する可能性があり、効果を高め、抵抗を予防するために、他の抗レトロウイルス剤との併用療法が必要になります .

類似化合物

- スタブジン

- ジダノシン

- ザルシタビン

これらの化合物は、同様の作用機序を共有していますが、薬物動態、副作用、および耐性プロファイルが異なります。

類似化合物との比較

Zidovudine is compared with other nucleoside analog reverse-transcriptase inhibitors, such as stavudine, didanosine, and zalcitabine . While all these compounds inhibit reverse transcriptase, this compound is unique due to its early discovery and extensive use in HIV treatment. It has a higher affinity for HIV reverse transcriptase compared to human DNA polymerases, making it more selective and effective in inhibiting viral replication. this compound resistance can develop, necessitating combination therapy with other antiretroviral agents to enhance efficacy and prevent resistance .

Similar Compounds

- Stavudine

- Didanosine

- Zalcitabine

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, side effects, and resistance profiles.

生物活性

Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI), is primarily used in the treatment of HIV/AIDS. Its mechanism of action, efficacy, and biological activity have been extensively studied, revealing significant insights into its role in antiviral therapy.

This compound is phosphorylated by host cell enzymes to its active form, this compound triphosphate (ZTP). This active metabolite competes with thymidine triphosphate for incorporation into viral DNA by HIV reverse transcriptase, leading to chain termination during DNA synthesis. The mechanism can be summarized as follows:

- Phosphorylation : this compound is converted to this compound monophosphate, then diphosphate, and finally triphosphate.

- Inhibition : ZTP competes with thymidine triphosphate, inhibiting viral replication by causing chain termination when incorporated into the growing viral DNA strand .

Antiviral Spectrum

This compound exhibits potent activity against HIV and varying efficacy against other retroviruses. In vitro studies indicate that it is ineffective against non-retroviral viruses, with notable exceptions such as Epstein-Barr virus showing insensitivity to the drug . In vivo studies demonstrated that this compound could effectively resolve infections from Rauscher murine leukemia virus and feline leukemia virus when administered promptly post-exposure .

Case Studies and Observational Data

A significant observational study conducted in Italy assessed the long-term effectiveness of this compound in patients with AIDS. The study involved 159 this compound-treated patients compared to 112 untreated controls. Key findings included:

- Survival Rates : After 24 months, the survival rate was 45.9% for treated patients versus 20.5% for untreated ones.

- Median Survival : Treated patients had a median survival of 21.2 months compared to 9.6 months for untreated patients .

These results underline the importance of early initiation of this compound therapy in improving patient outcomes.

Pharmacodynamics

A comparative study evaluated two dosing regimens of this compound (600 mg once daily vs. 300 mg twice daily). Results indicated that while both regimens were effective, the twice-daily regimen achieved a more pronounced and quicker reduction in plasma HIV-1 RNA levels:

- Viral Load Reduction : At day 14, the twice-daily group showed a mean reduction of -0.849 log10 copies/ml compared to -0.585 log10 copies/ml in the once-daily group (p=0.056) .

- Safety Profile : Both regimens were similarly tolerated, with no significant differences in adverse effects reported.

Side Effects and Toxicity

This compound is associated with several serious side effects, including:

- Hematological Toxicity : It can cause severe anemia and neutropenia, necessitating regular monitoring of blood counts during treatment .

- Myopathy : Long-term use may lead to muscle pain and weakness due to mitochondrial toxicity .

- Lactic Acidosis : A rare but life-threatening condition associated with its use .

Summary Table of Key Findings

| Study/Parameter | This compound Treatment | Control/Comparison |

|---|---|---|

| Survival Rate after 24 months | 45.9% | 20.5% |

| Median Survival (months) | 21.2 | 9.6 |

| Viral Load Reduction (Day 14) | -0.585 log10 copies/ml (once daily) | -0.849 log10 copies/ml (twice daily) |

| Common Side Effects | Anemia, neutropenia, myopathy | N/A |

特性

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020127 | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992), Solid | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), 71 mg/ml in alc @ 25 °C, In water, 20,000 mg/l @ 25 °C, 1.63e+01 g/L, Water 15 (mg/mL), Ethanol > 20 (mg/mL), DMSO > 20 (mg/mL) | |

| Record name | SID49718184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | AZT | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/602670%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Vapor Pressure |

5.2X10-20 mm Hg @ 25 °C /Estimated/ | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Zidovudine, a structural analog of thymidine, is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, zidovudine triphosphate (ZDV-TP). It inhibits the activity of HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleotide analogue. It competes with the natural substrate dGTP and incorporates itself into viral DNA. It is also a weak inhibitor of cellular DNA polymerase α and γ., Zidovudine triphosphate can bind to and inhibit some mammalian cellular DNA polymerases, particularly beta- and gamma- polymerases, in vitro. However, zidovudine triphosphate appears to have a much greater affinity for viral RNA-directed DNA polymerase than for mammalian DNA polymerases. /Zidovudine triphosphate/, ... The antiretroviral activity of zidovudine appears to depend on intracellular conversion of the drug to a triphosphate metabolite; thus zidovudine triphosphate and not unchanged zidovudine appears to be the pharmacologically active form of the drug. Zidovudine is converted to zidovudine monophosphate by cellular thymidine kinase; the monophosphate is phosphorylated to zidovudine diphosphate via cellular thymidylate kinase and then to the triphosphate via other cellular enzymes. ... Conversion of the drug to the active triphosphate derivative occurs in both virus infected and uninfected cells. ... Zidovudine triphosphate appears to compete with thymidine triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of zidovudine triphosphate into the viral DNA chain instead of thymidine triphosphate, DNA synthesis is prematurely terminated because the 3'-azido group of zidovudine prevents further 5' to 3' phosphodiester linkages. In addition, zidovudine monophosphate competitively inhibits thymidylate kinase, resulting in decreased formation of thymidine triphosphate; thus, the drug can decrease concentrations of this natural substrate for RNA-directed DNA polyerase and facilitate binding of zidovudine triphosphate to the enzyme. The drug also appears to decrease 2'-deoxycytidine triphosphate concentrations, but the mechanism of this effect is not known., ... Antibacterial action of zidovudine appears to result from premature termination of bacterial DNA synthesis secondary to incorporation of phosphorylated zidovudine in the bacterial DNA chain. In vitro exposure of susceptible bacteria to the drug results in bacterial elongation and death secondary to cell lysis. ... The antibacterial action appears to depend on conversion of zidovudine to the active phosphorylated form via bacterial enzymes rather than via host enzymes. Zidovudine monophosphate, diphosphate, and triphosphate exhibit antibacterial activity in vitro with the triphosphate being most active and the monophosphate being least active. Susceptibility of bacteria to zidovudine appears to depend in large part on the presence of bacterial thymidine kinase. ... Organisms lacking thymidine kinase ... have been resistant to zidovudine, while those with relatively high concentrations of the enzyme ... have been highly susceptible to the drug; in addition, mutants resistant to the drug have had relatively low concentrations of the enzyme. The antibacterial activity of zidovudine also appears to depend in part on other factors such as permeability of the organism to the drug., Zidovudine appears to alter nucleoside metabolism within host cells, resulting in decreased levels of thymidine triphosphate, 2'-deoxycytidine triphosphate, and several other deoxynucleoside triphosphates. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to beige, crystalline solid, Needles from petroleum ether | |

CAS No. |

30516-87-1 | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azidothymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30516-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zidovudine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030516871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zidovudine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Azido-3'-deoxythymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B9XT59T7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 to 234 °F (NTP, 1992), 113-115 °C, 106-112 °C, 106 - 112 °C | |

| Record name | 3'-AZIDO-3'-DEOXYTHYMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19838 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zidovudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZIDOVUDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zidovudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Zidovudine interact with its target and what are the downstream effects?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) that targets the reverse transcriptase enzyme of HIV-1. [, , ] It acts as a chain terminator during reverse transcription of viral RNA into DNA. [, ] Once incorporated into the growing DNA chain, the azido group at the 3' position of this compound prevents further DNA chain elongation, ultimately inhibiting viral replication. [, ]

Q2: Does this compound affect other cellular processes besides viral replication?

A2: Research suggests that this compound can inhibit protein kinase C activity in human chronic myeloid (K562) cells. [] This inhibition appears to be temporary and reversible, with thymidine able to restore protein kinase C activity. [] Further research is needed to fully understand the implications of this interaction.

Q3: How does the effect of this compound on CD4+ lymphocyte levels relate to its clinical benefits in HIV-infected individuals?

A3: While this compound initially increases CD4+ cell counts in individuals with asymptomatic HIV infection, this effect appears transient. [] Importantly, this compound's impact on delaying progression to AIDS is not fully explained by its effects on CD4+ lymphocyte levels. [] This suggests that other mechanisms contribute to its clinical benefits.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H13N5O4, and its molecular weight is 267.24 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FTIR) analysis have been employed to characterize this compound-dendrimer complexes for sustained drug delivery. []

Q6: What are some formulation strategies used to enhance this compound's therapeutic properties?

A7: One promising strategy involves encapsulating this compound in Poly (Propyl Ether Imine) (PETIM) dendrimers for sustained drug release. [] This approach aims to overcome the limitations of its short elimination half-life and potentially reduce dose-dependent toxicity. []

Q7: Can you describe the pharmacokinetics of this compound?

A8: this compound is well absorbed orally. [] It exhibits good penetration into the cerebrospinal fluid, making it suitable for treating HIV-related neurological complications. [] this compound is primarily metabolized in the liver via glucuronidation. []

Q8: How do probenecid and paracetamol impact this compound's metabolism?

A9: Probenecid, a uricosuric agent, has been shown to inhibit this compound glucuronidation in human liver microsomes, potentially affecting its elimination. [] In contrast, paracetamol does not appear to significantly influence this compound metabolism. []

Q9: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound often arises from mutations in the HIV-1 reverse transcriptase gene. [, ] Common mutations include 41 Met-->Leu and 215 Thr-->Tyr, which can decrease this compound's binding affinity to the enzyme. []

Q10: Does cross-resistance exist between this compound and other antiretroviral drugs?

A12: Yes, cross-resistance can occur, particularly with other nucleoside reverse transcriptase inhibitors. [, ] The emergence of multi-drug resistant HIV-1 strains highlights the importance of combination therapy and ongoing drug development efforts. [, ]

Q11: What are some of the adverse effects associated with this compound?

A13: this compound can cause hematological toxicity, manifested as anemia and leukopenia, due to its inhibitory effects on bone marrow progenitor cells. [, ] Myopathy, characterized by muscle weakness and elevated creatine kinase levels, is another potential adverse effect. [] These toxicities are often dose-dependent and may require dose adjustments or discontinuation of therapy. []

Q12: Does this compound interact with any drug transporters?

A15: While specific drug-transporter interactions are not extensively discussed in the provided research, this compound's entry into cells, including those in the central nervous system, suggests interaction with various transporter proteins. [] Understanding these interactions can offer insights into optimizing its distribution and therapeutic efficacy.

Q13: What analytical methods are used to quantify this compound in biological samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, are commonly employed to quantify this compound in biological samples. [] These methods offer high sensitivity and specificity for monitoring drug levels in patients.

Q14: How is the quality of this compound ensured during manufacturing and distribution?

A17: Stringent quality control measures, adhering to regulatory guidelines, are crucial throughout the manufacturing and distribution of this compound. [] These measures ensure the drug's purity, potency, and stability, ultimately safeguarding patient safety and treatment efficacy.

Q15: What are some future directions for research on this compound?

A18: Future research on this compound could focus on developing novel drug delivery systems to enhance its therapeutic index and minimize toxicity. [] Further exploration of its interactions with cellular pathways beyond reverse transcriptase might unravel new therapeutic targets or uncover potential benefits for other diseases. [] Additionally, investigating this compound's role in combination with emerging antiretroviral agents will be crucial for combating HIV drug resistance. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。